molecular formula C26H23N5OS B11688101 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazide

2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazide

Cat. No.: B11688101
M. Wt: 453.6 g/mol
InChI Key: DXYRRPFOBBRUKD-RSYXTFCQSA-N
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Description

2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazide is a complex organic compound that belongs to the class of 1,2,4-triazole derivatives.

Preparation Methods

The synthesis of 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazide typically involves multiple steps. One common synthetic route starts with the S-alkylation of 4,5-diphenyl-4H-1,2,4-triazole-3-thiol using a halogenated acetal and cesium carbonate . The resulting intermediate is then subjected to acetal deprotection using formic acid to yield the desired compound . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, in its role as an anticancer agent, it inhibits the proliferation of cancer cells by inducing apoptosis through the activation of specific signaling pathways . The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar compounds include other 1,2,4-triazole derivatives such as:

Properties

Molecular Formula

C26H23N5OS

Molecular Weight

453.6 g/mol

IUPAC Name

2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]acetamide

InChI

InChI=1S/C26H23N5OS/c1-20(17-21-11-5-2-6-12-21)18-27-28-24(32)19-33-26-30-29-25(22-13-7-3-8-14-22)31(26)23-15-9-4-10-16-23/h2-18H,19H2,1H3,(H,28,32)/b20-17+,27-18+

InChI Key

DXYRRPFOBBRUKD-RSYXTFCQSA-N

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

CC(=CC1=CC=CC=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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